Benzo[a]acridin-12-amine
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Overview
Description
Benzo[a]acridin-12-amine is a heterocyclic aromatic amine that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique planar structure of acridines allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[a]acridin-12-amine typically involves multi-step reactions starting from readily available aromatic compounds. One common method involves the cyclization of 2-aminobiphenyl derivatives under acidic conditions to form the acridine core .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization is one such method that has been developed for the efficient synthesis of acridine derivatives . This method allows for the large-scale production of the compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Benzo[a]acridin-12-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, sulfonic acids, and nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, and nitrated acridine derivatives.
Scientific Research Applications
Benzo[a]acridin-12-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[a]acridin-12-amine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to DNA damage and apoptosis in cancer cells, making it a potent anticancer agent .
Comparison with Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Amsacrine: An acridine derivative used as an anticancer drug.
Triazoloacridone: Another derivative with potent anticancer activity.
Uniqueness: Benzo[a]acridin-12-amine stands out due to its specific substitution pattern, which enhances its binding affinity to DNA and its overall biological activity. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
20690-04-4 |
---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
benzo[a]acridin-12-amine |
InChI |
InChI=1S/C17H12N2/c18-17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10H,(H2,18,19) |
InChI Key |
SOKJXIAFZCFMPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)N |
Origin of Product |
United States |
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